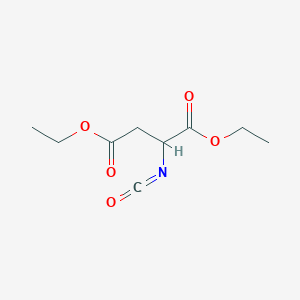

Diethyl isocyanato succinate

Description

Diethyl isocyanato succinate (CAS 17046-24-1) is a derivative of succinic acid featuring two ethyl ester groups and an isocyanato (-NCO) functional group. This compound combines the reactivity of isocyanates with the ester backbone of succinate, making it suitable for applications in polymer synthesis, crosslinking agents, and specialty chemical intermediates. Its molecular formula is $ \text{C}9\text{H}{13}\text{NO}_5 $, with a molecular weight of 227.2 g/mol (inferred from related succinate esters and isocyanato groups) .

Properties

CAS No. |

17046-24-1 |

|---|---|

Molecular Formula |

C9H13NO5 |

Molecular Weight |

215.20 g/mol |

IUPAC Name |

diethyl 2-isocyanatobutanedioate |

InChI |

InChI=1S/C9H13NO5/c1-3-14-8(12)5-7(10-6-11)9(13)15-4-2/h7H,3-5H2,1-2H3 |

InChI Key |

GQPSHLZKDVRQFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 514210 involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Indenoisoquinoline Core: This is typically achieved through a series of cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its biological activity.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of NSC 514210 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes:

Batch Reactors: For controlled reaction conditions.

Continuous Flow Reactors: For efficient and scalable production.

Automated Purification Systems: To ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

NSC 514210 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the indenoisoquinoline core.

Reduction: Used to reduce specific functional groups to enhance biological activity.

Substitution: Introduction of different substituents to modify the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substituting Agents: Various halides or organometallic reagents.

Major Products Formed

The major products formed from these reactions include various derivatives of the indenoisoquinoline core, each with potentially different biological activities.

Scientific Research Applications

NSC 514210 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the mechanisms of topoisomerase I inhibition.

Biology: Investigated for its effects on cellular processes and DNA replication.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit topoisomerase I.

Mechanism of Action

NSC 514210 exerts its effects primarily by inhibiting the enzyme topoisomerase I. This enzyme is crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 514210 prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately cell death . This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Properties of Diethyl Isocyanato Succinate and Analogous Compounds

Reactivity:

- This compound : The -NCO group reacts with amines, alcohols, and water to form ureas, urethanes, and carbamic acids, respectively. The ester groups may hydrolyze under acidic/basic conditions .

- Diethyl succinate : Lacks -NCO reactivity; undergoes ester hydrolysis or transesterification. Used as a plasticizer or flavor enhancer .

- Dimethyl isothiocyanatosuccinate : The -NCS group reacts with thiols and amines, enabling applications in bioconjugation or polymer modification .

- HDI : A fast-reacting diisocyanate for polyurethanes; forms rigid structures in adhesives and coatings .

Physical and Chemical Properties

Table 2: Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing diethyl isocyanato succinate in laboratory settings?

- Synthesis: Use esterification of succinic acid with ethanol under acid catalysis, followed by isocyanate functionalization. Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for isocyanate peak detection (~2270 cm⁻¹) .

- Characterization: Employ nuclear magnetic resonance (NMR) for structural confirmation (¹H NMR: δ 1.2–1.4 ppm for ethyl groups; δ 3.6–4.2 ppm for succinate backbone). Mass spectrometry (MS) can verify molecular weight (C₈H₁₄O₄, MW 174.19) .

Q. How should researchers safely handle and store this compound to minimize hazards?

- Handling: Use personal protective equipment (PPE), including nitrile gloves, goggles, and fume hoods, due to its severe eye irritation (GHS Category 2A) and aquatic toxicity (GHS Category 3) .

- Storage: Keep in sealed containers at -20°C in a ventilated, fireproof area. Avoid contact with acids, bases, or oxidizing agents to prevent decomposition .

Q. What analytical techniques are optimal for quantifying this compound in complex mixtures?

- Chromatography: High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) or gas chromatography (GC) with flame ionization detection (FID) for high sensitivity .

- Calibration: Prepare standard curves using purified samples (purity >98%) and validate with spike-recovery experiments in relevant matrices (e.g., cell culture media) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data involving this compound?

- Case Example: Discrepancies in TCA cycle metabolite levels (e.g., malate vs. fumarate) may arise from experimental variables (e.g., inhibitor concentrations).

- Methodology:

- Use hyperpolarized ¹³C-MRI to track real-time metabolism in vivo, comparing baseline and 3-nitropropionate-inhibited models .

- Validate findings with LC-MS/MS quantification of downstream metabolites and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What strategies optimize this compound’s stability in drug delivery systems under physiological conditions?

- Stability Testing: Conduct accelerated degradation studies at pH 7.4 (37°C) and monitor hydrolysis via HPLC. Add stabilizers like polyethylene glycol (PEG) to reduce ester bond cleavage .

- Nanocarrier Design: Encapsulate in pH-responsive polymers (e.g., Eudragit®) or lipid nanoparticles to enhance bioavailability and target-specific release .

Q. How can this compound be utilized to study mitochondrial dysfunction in neurodegenerative disease models?

- Experimental Design:

- Treat neuronal cell lines (e.g., SH-SY5Y) with this compound and measure oxygen consumption rate (OCR) via Seahorse XF Analyzer to assess mitochondrial respiration .

- Correlate with reactive oxygen species (ROS) levels using fluorescent probes (e.g., MitoSOX™) and apoptosis markers (e.g., caspase-3 activation) .

Q. What computational approaches predict this compound’s interactions with enzymes like succinate dehydrogenase?

- In Silico Modeling: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of succinate dehydrogenase (PDB ID: 2ACQ). Validate predictions with isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

Data Contradiction Analysis Framework

Q. How to address inconsistent results in this compound’s cytotoxicity across cell lines?

- Troubleshooting Steps:

Verify cell line authenticity via STR profiling.

Standardize assay conditions (e.g., serum-free media, exposure time).

Compare results with positive controls (e.g., cisplatin) and negative controls (vehicle-only) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.